molecular formula C13H19N B13263281 N-(cyclopropylmethyl)-2-propylaniline

N-(cyclopropylmethyl)-2-propylaniline

Cat. No.: B13263281
M. Wt: 189.30 g/mol
InChI Key: ZTQUXYRQGLNMMY-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-propylaniline is a chemical compound of interest in organic synthesis and pharmaceutical research. As a substituted aniline, it serves as a versatile building block for the preparation of more complex molecules. The structure features a cyclopropylmethyl group attached to the nitrogen atom of a 2-propylaniline core, which may influence its steric and electronic properties. Research Applications: While specific biological data for this compound is not available in the public domain, its structural framework suggests potential as a valuable intermediate in drug discovery campaigns. Compounds with cyclopropyl and aniline motifs are frequently explored for their diverse pharmacological activities. Researchers may utilize this compound in the synthesis of libraries of derivatives for screening against various biological targets. Chemical Properties: The compound's structure indicates potential for common aniline reactions, including electrophilic aromatic substitution, as well as transformations of the secondary amine group. The propyl and cyclopropylmethyl substituents contribute to its lipophilicity, which can be a significant parameter in medicinal chemistry optimization. Note for Researchers: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-propylaniline

InChI

InChI=1S/C13H19N/c1-2-5-12-6-3-4-7-13(12)14-10-11-8-9-11/h3-4,6-7,11,14H,2,5,8-10H2,1H3

InChI Key

ZTQUXYRQGLNMMY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NCC2CC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(cyclopropylmethyl)-2-propylaniline

Traditional methods for the synthesis of N-alkylated anilines provide a foundation for the preparation of this compound. These approaches include reductive amination, direct N-alkylation, and palladium-catalyzed cross-coupling reactions, each offering distinct advantages and challenges.

Reductive Amination Strategies for Aniline (B41778) Synthesis

Reductive amination is a widely employed method for the formation of amines, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of this compound synthesis, this would involve the reaction of 2-propylaniline (B158001) with cyclopropanecarboxaldehyde (B31225). The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. The general reaction scheme is as follows:

Reductive Amination SchemeA general representation of the reductive amination between 2-propylaniline and cyclopropanecarboxaldehyde.

The choice of solvent and catalyst can significantly influence the reaction efficiency. Protic solvents like methanol (B129727) or ethanol (B145695) are often used. While nickel-based catalysts have been explored for the reductive amination of alcohols to amines, the direct amination of aldehydes is a more common laboratory-scale approach for this type of transformation. researchgate.net

N-Alkylation Approaches Utilizing Cyclopropylmethyl Halides

Direct N-alkylation of 2-propylaniline with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide or iodide, represents another classical approach. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbon of the cyclopropylmethyl halide.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This is because the product secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can include using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy to render the secondary amine product less reactive. masterorganicchemistry.comrsc.org The use of a suitable base is also crucial to neutralize the hydrohalic acid byproduct and to facilitate the reaction.

An alternative to alkyl halides is the use of cyclopropylcarbinol, which can be activated under acidic conditions to generate a carbocation intermediate that is then trapped by the aniline nucleophile. researchgate.net

Palladium-Catalyzed C-N Coupling Reactions for Arylamine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. This methodology could be applied to the synthesis of this compound by coupling 2-propylaniline with a cyclopropylmethyl halide or pseudohalide.

The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition with the cyclopropylmethyl halide. The resulting palladium(II) complex then coordinates with the deprotonated aniline, followed by reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, influencing both the catalytic activity and the scope of the reaction. While the Buchwald-Hartwig amination is more commonly used for the N-arylation of amines, its principles can be adapted for the N-alkylation of anilines. nih.govresearchgate.net

Exploration of Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. Chemoenzymatic synthesis and photoredox catalysis represent two such innovative approaches that could be applied to the synthesis of this compound.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis. While a direct one-step enzymatic synthesis of this compound has not been reported, enzymes could be employed in the synthesis of key precursors. For instance, nitroreductase enzymes can be used for the reduction of nitroaromatic compounds to anilines under mild, aqueous conditions, offering a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.govacs.org This could be applied to the synthesis of 2-propylaniline from 1-nitro-2-propylbenzene. The resulting aniline could then be subjected to one of the established N-alkylation methods.

Photoredox Catalysis in Aniline Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, leading to the generation of reactive radical intermediates.

In the context of this compound synthesis, a photoredox-catalyzed approach could potentially be envisioned for the direct C-H functionalization of 2-propylaniline or for the coupling of an aniline derivative with a cyclopropylmethyl radical precursor. For instance, the intermolecular direct C-H alkylation of aniline derivatives has been reported using visible-light catalysis. acs.orgresearchgate.net This strategy could offer a novel and efficient route to N-substituted anilines, avoiding the pre-functionalization of starting materials often required in traditional cross-coupling reactions. beilstein-journals.orgrsc.org

Summary of Synthetic Methodologies

The following table provides a comparative overview of the discussed synthetic pathways for this compound.

Synthetic PathwayKey ReagentsAdvantagesPotential Challenges
Reductive Amination 2-propylaniline, cyclopropanecarboxaldehyde, reducing agent (e.g., NaBH(OAc)₃)Well-established, generally good yields, mild conditions.Availability and stability of the aldehyde.
N-Alkylation 2-propylaniline, cyclopropylmethyl halide, baseDirect approach, readily available starting materials.Over-alkylation leading to mixtures of products.
Palladium-Catalyzed C-N Coupling 2-propylaniline, cyclopropylmethyl halide, palladium catalyst, phosphine ligand, baseHigh functional group tolerance, generally high yields.Cost of catalyst and ligands, potential for side reactions.
Chemoenzymatic Synthesis (For precursor synthesis) Nitroreductase, 1-nitro-2-propylbenzeneSustainable, mild conditions, high selectivity.Limited to precursor synthesis, requires subsequent chemical steps.
Photoredox Catalysis Aniline derivative, radical precursor, photocatalyst, light sourceMild reaction conditions, potential for novel reactivity.Mechanistic complexity, substrate scope may be limited.

Continuous Flow Methodologies for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and active pharmaceutical ingredients due to its inherent advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. mdpi.com

For the production of this compound, a key synthetic step is the N-alkylation of 2-propylaniline with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. google.com A continuous flow setup for this process would typically involve pumping streams of the reactants through a heated reactor coil or a packed-bed reactor.

Potential Process Parameters for Continuous N-Alkylation:

ParameterDescriptionPotential Range/ConditionRationale
Reactor Type The physical setup where the reaction occurs.Packed-Bed Reactor (PBR) or MicroreactorProvides high surface area-to-volume ratio for efficient heat exchange and mixing.
Reactants 2-propylaniline, Cyclopropylmethyl halide (e.g., Bromide)Stoichiometric or slight excess of alkylating agentTo drive the reaction to completion.
Solvent A suitable inert solvent.Acetonitrile, Toluene, or similar aprotic solventsTo dissolve reactants and facilitate the reaction.
Base To neutralize the HBr byproduct.Potassium carbonate, TriethylamineA solid-supported base could be used in a PBR for easy removal.
Temperature The operational temperature of the reactor.50 - 150 °CTo achieve a sufficient reaction rate.
Residence Time The average time reactants spend in the reactor.5 - 30 minutesControlled by the flow rate and reactor volume to ensure full conversion. mdpi.com
Pressure System pressure.Atmospheric to ~10 barTo maintain solvent in the liquid phase at elevated temperatures.

This methodology allows for rapid optimization of reaction conditions and straightforward scaling by extending the operational time or by "numbering-up" (running multiple reactors in parallel). The reduction in reaction time from hours in a batch process to minutes in a continuous flow system significantly enhances production efficiency. agropages.com

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. For many biologically active compounds, only one enantiomer provides the desired effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to produce single enantiomers is crucial. This can be achieved either by stereoselective synthesis (creating only the desired enantiomer) or by chiral resolution (separating a 50:50 racemic mixture).

Stereoselective Synthesis: Approaches to stereoselective synthesis often involve the use of chiral catalysts or chiral auxiliaries. While specific methods for this compound are not detailed in the literature, asymmetric reductive amination represents a plausible strategy. This would involve reacting 2-propylaniline with cyclopropanecarboxaldehyde to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) to yield the desired enantiomer.

Chiral Resolution: Chiral resolution is a common industrial method for separating enantiomers. Key techniques include:

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. ymc.co.jpnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. nih.gov The process can be scaled up to produce significant quantities of enantiomerically pure material. chiraltech.com

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, which are inherently chiral and often react with one enantiomer of a racemic substrate much faster than the other. researchgate.net For example, the racemic amine could undergo an enzyme-catalyzed acylation. This would result in a mixture of the acylated form of one enantiomer and the unreacted form of the other, which can then be separated by conventional methods like chromatography or extraction. mdpi.commdpi.com

Comparison of Potential Chiral Resolution Methods:

MethodPrincipleAdvantagesDisadvantages
Preparative Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). jiangnan.edu.cnBroad applicability, high purity achievable, direct separation.High cost of stationary phases and solvents, lower throughput for large scale.
Diastereomeric Salt Crystallization Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities.Cost-effective for large scale, well-established technique.Finding a suitable resolving agent can be trial-and-error, theoretical max yield is 50% without a racemization step.
Enzymatic Kinetic Resolution Enantioselective reaction catalyzed by an enzyme (e.g., lipase). elsevierpure.comHigh selectivity, mild reaction conditions, environmentally friendly ("green chemistry").Theoretical max yield is 50% without a racemization step, enzyme cost and stability can be a factor.

The choice of method would depend on factors such as the scale of production, required purity, and economic considerations. For industrial-scale production, diastereomeric salt crystallization or enzymatic resolution are often preferred due to lower costs, while preparative HPLC is invaluable for producing highly pure standards and for smaller-scale applications.

Reaction Mechanisms and Kinetics of N Cyclopropylmethyl 2 Propylaniline

Mechanistic Investigations of N-C Bond Cleavage

The cleavage of the N-C bond in N-(cyclopropylmethyl)-2-propylaniline is a key reaction pathway that dictates its decomposition and transformation into other chemical entities. Understanding the mechanisms behind this process is fundamental to controlling its reactivity.

Hydrodenitrogenation (HDN) is a catalytic process aimed at removing nitrogen from organic compounds. For this compound, the HDN process is complex and can proceed through several pathways. The reaction typically involves the initial hydrogenation of the aromatic ring, followed by the cleavage of the C-N bond.

One proposed pathway involves the initial saturation of the benzene (B151609) ring to form N-(cyclopropylmethyl)-2-propylethylaniline. This is then followed by the hydrogenolysis of the N-C(aryl) bond, leading to the formation of propylcyclohexane (B167486) and cyclopropylmethylamine. Alternatively, the N-C(alkyl) bond can be cleaved first, a process that can be influenced by the catalyst and reaction conditions.

The cyclopropylmethyl group can also undergo rearrangement under certain catalytic conditions, potentially leading to butenyl-substituted products. The intermediates in these reactions are often highly reactive and can include partially hydrogenated aromatic species and various amine fragments.

Table 1: Plausible Intermediates in the Hydrodenitrogenation of this compound

IntermediateChemical FormulaDescription
N-(cyclopropylmethyl)-2-propylcyclohexylamineC₁₃H₂₅NProduct of aromatic ring hydrogenation.
PropylcyclohexaneC₉H₁₈A primary hydrocarbon product of HDN.
CyclopropylmethylamineC₄H₉NA potential nitrogen-containing by-product.
2-Propylaniline (B158001)C₉H₁₃NFormed via cleavage of the N-cyclopropylmethyl bond.

Imine and iminium cation species are key intermediates in various transformations of this compound. wikipedia.orgmasterorganicchemistry.comopenstax.org The formation of an iminium cation can occur through the oxidation of the parent amine. This electrophilic species is susceptible to nucleophilic attack, facilitating a variety of chemical reactions. wikipedia.org

For instance, in the presence of an oxidizing agent, this compound can be converted to an iminium cation. This intermediate can then react with nucleophiles or undergo rearrangements. The formation of imines typically involves the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comopenstax.org While this compound is a secondary amine, related transformations involving its core structure could proceed through intermediates with imine-like character, particularly in metabolic or degradation pathways. wikipedia.org

The activation and subsequent cleavage of the C-N bond in this compound are significantly influenced by both steric and electronic effects. nih.govrsc.org The presence of the bulky 2-propyl group on the aniline (B41778) ring introduces considerable steric hindrance around the nitrogen atom. nih.govrsc.org This steric crowding can affect the approach of catalysts and reagents, thereby influencing the rate and pathway of C-N bond cleavage. nih.govrsc.org

Electronically, the nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, which strengthens the C(aryl)-N bond. echemi.comstackexchange.comresearchgate.net The 2-propyl group, being an electron-donating group, further increases the electron density on the ring, which can modulate the reactivity of the C-N bond. ysu.am The cyclopropylmethyl group attached to the nitrogen also has distinct electronic properties that can influence the stability of intermediates and transition states during C-N bond cleavage.

Table 2: Estimated Bond Dissociation Energies (BDEs) for C-N Bonds in this compound and Related Compounds

CompoundBondEstimated BDE (kJ/mol)
This compoundC(aryl)-N~350
This compoundN-C(cyclopropylmethyl)~320
AnilineC(aryl)-N~360
N-methylanilineC(aryl)-N~355

Note: These are estimated values based on general principles and may vary with the computational method used.

Studies on Aromatic Ring Functionalization Mechanisms

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the amino group. chemistrysteps.combyjus.com Understanding the mechanisms of these reactions is key to synthesizing a variety of derivatives.

Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation, are expected to proceed readily on the aromatic ring of this compound. chemistrysteps.combyjus.com The N-(cyclopropylmethyl)amino group is a strong activating group and an ortho-, para-director. chemistrysteps.combyjus.com The reaction mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions, such as oxidation, especially under harsh acidic conditions. libretexts.org To control the reactivity and achieve selective monosubstitution, the amino group is often protected by converting it into an amide, which is a less powerful activating group. libretexts.org

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the two substituents on the ring: the N-(cyclopropylmethyl)amino group and the 2-propyl group. Both are ortho-, para-directing groups.

The powerful activating and ortho-, para-directing N-(cyclopropylmethyl)amino group will primarily direct incoming electrophiles to the para-position (position 4) and the ortho-position (position 6). The 2-propyl group also directs to its ortho (position 3) and para (position 5) positions.

Considering the combined directing effects and steric hindrance from the 2-propyl group, the major products of electrophilic substitution are expected to be substitution at the para-position relative to the amino group (position 4) and to a lesser extent, at the ortho-position (position 6). Steric hindrance from the 2-propyl group would likely disfavor substitution at the adjacent position 3.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution of this compound

ReactionElectrophileMajor Product(s)Minor Product(s)
BrominationBr⁺4-Bromo-N-(cyclopropylmethyl)-2-propylaniline6-Bromo-N-(cyclopropylmethyl)-2-propylaniline
NitrationNO₂⁺4-Nitro-N-(cyclopropylmethyl)-2-propylaniline6-Nitro-N-(cyclopropylmethyl)-2-propylaniline
SulfonationSO₃4-Amino-3-propyl-N-(cyclopropylmethyl)benzenesulfonic acid2-Amino-3-propyl-N-(cyclopropylmethyl)benzenesulfonic acid

Radical and Carbene Insertion Mechanisms

The reactivity of this compound can be explored through various reaction pathways, including those involving highly reactive intermediates such as radicals and carbenes. These mechanisms offer routes to functionalize the amine or alter its structure in ways not achievable through conventional ionic pathways.

Radical Mechanisms

Free radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. libretexts.org In the context of this compound, a radical could be generated at several positions, leading to different products. The stability of the resulting radical intermediate often dictates the major reaction pathway. Generally, radical stability follows the order: tertiary > secondary > primary, with benzylic and allylic radicals showing enhanced stability due to resonance. youtube.com

Initiation: This step involves the formation of radicals, typically through the homolytic cleavage of a weak bond by heat or UV light. libretexts.org For instance, a radical initiator like AIBN (azobisisobutyronitrile) can be used.

Propagation: A radical abstracts an atom (commonly a hydrogen) from the aniline, generating a new radical species. The most likely site for hydrogen abstraction from this compound would be the N-H bond, as the resulting nitrogen-centered radical is stabilized by the adjacent aromatic ring. Alternatively, benzylic hydrogens on the propyl or cyclopropylmethyl group could be abstracted.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.org

A plausible radical reaction involving this compound is radical halogenation. In the presence of a halogen source like N-bromosuccinimide (NBS) and a radical initiator, bromination would likely occur at the benzylic position of the propyl group due to the formation of a resonance-stabilized benzylic radical.

Carbene Insertion Mechanisms

Carbenes are neutral, divalent carbon species with a lone pair of electrons and a vacant orbital, making them highly electrophilic. They can insert into single bonds, most notably C-H and N-H bonds. The insertion of a carbene into the N-H bond of this compound provides a direct method for C-N bond formation. nih.gov

This reaction is typically catalyzed by transition metals such as rhodium, copper, or ruthenium complexes. nih.gov The proposed mechanism generally involves the following steps:

Formation of a metal-carbene complex from a diazo compound precursor (e.g., ethyl diazoacetate).

Coordination of the aniline to the metal center.

Insertion of the carbene into the N-H bond, often proceeding through a ylide intermediate.

Release of the product and regeneration of the catalyst.

Recent advancements have also demonstrated the use of engineered enzymes, such as myoglobin (B1173299) variants, to catalyze carbene N-H insertion into arylamines with high efficiency. nih.gov Cooperative catalysis involving ruthenium complexes and chiral phosphoric acids has also been shown to enable enantioselective carbene insertion into the N-H bonds of anilines. organic-chemistry.org

Kinetic Profiling of Key Reactions Involving this compound

Due to a lack of specific experimental data for this compound, the following sections will discuss the kinetic and thermodynamic principles of analogous reactions, primarily focusing on the well-studied N-alkylation of anilines. These examples serve to illustrate the expected kinetic behavior of reactions involving our target compound.

Determination of Rate Laws and Reaction Orders

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For the N-alkylation of anilines, the reaction order with respect to each reactant provides insight into the reaction mechanism. For example, in a study of the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by an iron-nickel alloy, the reaction was found to be first-order with respect to both the aniline and the benzyl alcohol under the studied conditions. researchgate.net

Where:

k is the rate constant.

[Aniline] is the concentration of the aniline derivative.

[Alcohol] is the concentration of the alkylating agent.

The reaction order can be determined experimentally by varying the concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

Table 1: Hypothetical Rate Data for a Reaction of this compound

Experiment[this compound] (M)[Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

This is a hypothetical data table to illustrate the concept.

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Changing the concentration of Reactant B has no effect on the rate, indicating a zero-order dependence. Thus, the hypothetical rate law would be: Rate = k[this compound]¹.

Activation Energy and Thermodynamic Parameters of Reaction

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined from the Arrhenius equation by measuring the rate constant (k) at different temperatures.

k = A * e^(-Ea/RT)

Where:

A is the pre-exponential factor.

R is the ideal gas constant.

T is the temperature in Kelvin.

Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insight into the transition state of the reaction. For instance, a study on the oxidative coupling of aniline revealed an activation energy of 9.34 kJ/mol, with a positive ΔH‡ (+6.83 kJ/mol) and a negative ΔS‡ (-0.24 kJ/mol·K). organic-chemistry.org The positive Gibbs free energy of activation (ΔG‡ = +79.78 kJ/mol) indicated a non-spontaneous and endothermic process. organic-chemistry.org

Table 2: Representative Thermodynamic Parameters for an Aniline Reaction

ParameterValueUnit
Activation Energy (Ea)9.34kJ/mol
Enthalpy of Activation (ΔH‡)+6.83kJ/mol
Entropy of Activation (ΔS‡)-0.24kJ/mol·K
Gibbs Free Energy of Activation (ΔG‡)+79.78kJ/mol

Data adapted from a study on aniline oxidative coupling for illustrative purposes. organic-chemistry.org

Solvent and Catalyst Effects on Reaction Rates

The choice of solvent and catalyst can profoundly influence the rate and selectivity of a reaction.

Catalyst Effects: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The N-alkylation of anilines is often catalyzed by a wide range of transition metals, including ruthenium, iridium, nickel, manganese, and cobalt. acs.orgrsc.orgacs.orgnih.gov The choice of metal and the ligand sphere can dramatically impact catalytic activity and selectivity. For example, in a nickel-catalyzed N-alkylation of aniline with benzyl alcohol, a combination of NiBr₂ and 1,10-phenanthroline (B135089) as a ligand was found to be highly effective. acs.org Zeolites and other solid acid catalysts are also employed, particularly in gas-phase alkylations, where factors like pore size and acidity control the selectivity. google.com The catalyst loading is another critical parameter, with higher loadings generally leading to higher conversion rates, although this must be balanced with cost and potential side reactions. google.com

Table 3: Effect of Different Catalysts on the Yield of a Representative N-Alkylation Reaction

CatalystLigandBaseSolventYield (%)
NiBr₂1,10-phenanthrolinet-BuOKToluene96
[RuCl₂(p-cymene)]₂dppfK₂CO₃p-xylene97
Mn-PNP Complex-t-BuOKToluene96
Co-MOF--->99

This table compiles representative data from various sources to illustrate catalyst effectiveness in analogous N-alkylation reactions. acs.orgrsc.orgnih.govrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. arxiv.orgmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine the ground-state optimized geometry of N-(cyclopropylmethyl)-2-propylaniline. nih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) Note: This data is hypothetical and represents typical values expected from such calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aryl)-N~1.40 Å
Bond LengthN-C(cyclopropylmethyl)~1.47 Å
Bond AngleC(aryl)-N-C(cyclopropylmethyl)~118°
Dihedral AngleC(aryl)-C(aryl)-N-CVariable (Conformer Dependent)

For even greater accuracy, particularly for electronic properties, ab initio methods are employed. researchgate.net Unlike DFT, which relies on an approximated exchange-correlation functional, ab initio methods are derived directly from first principles. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) theory provide a more rigorous treatment of electron correlation. nih.gov

While computationally more demanding, these high-accuracy calculations are valuable for benchmarking DFT results and for obtaining precise values for properties like ionization potential and electron affinity. mdpi.com For a molecule like this compound, ab initio calculations could be used to refine the relative energies of different conformers or to investigate excited electronic states, providing a deeper understanding of its potential photochemical behavior. researchgate.net

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Mapping the Potential Energy Surface (PES) is essential for identifying the most stable conformers (energy minima) and the transition states (saddle points) that connect them. longdom.orgmdpi.com

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound Note: This data is illustrative, based on principles of conformational analysis.

ConformerDescription of Key Dihedral AnglesRelative Energy (kcal/mol)
1 (Global Minimum)Propyl group extended, cyclopropylmethyl group anti0.00
2Propyl group gauche, cyclopropylmethyl group anti+0.85
3Propyl group extended, cyclopropylmethyl group gauche+1.20
4Propyl group gauche, cyclopropylmethyl group gauche+2.10

Theoretical Predictions of Reactivity and Reaction Pathways

Beyond static molecular structure, computational chemistry can predict how a molecule will behave in a chemical reaction.

Transition State Theory (TST) provides the framework for understanding reaction rates. wikipedia.orgyoutube.com A key aspect of this theory is the transition state (TS), which represents the highest energy point along a reaction coordinate. youtube.comyoutube.com Computational methods can locate the precise geometry of a transition state and calculate its energy.

For this compound, one could investigate reactions such as N-dealkylation or aromatic substitution. The activation energy (ΔG‡), calculated as the difference in free energy between the transition state and the reactants, is a direct indicator of the reaction rate. youtube.comfrontiersin.org A higher activation energy implies a slower reaction. These calculations are crucial for predicting the feasibility of a reaction pathway and understanding its mechanism at a molecular level. frontiersin.orgnih.gov

While quantum chemical calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations introduce temperature and solvent effects, providing a more realistic picture of molecular behavior. mdpi.comyoutube.com In an MD simulation, the motion of every atom in the system (including the solute and surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. mdpi.comsupsi.ch

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal its dynamic behavior. It could show how the molecule transitions between different conformations, how it interacts with solvent molecules through hydrogen bonding or van der Waals forces, and how its structure fluctuates over time. researchgate.net This information is valuable for understanding how the solvent environment influences the molecule's preferred shape and reactivity.

Prediction of Chemo- and Regioselectivity

The prediction of chemo- and regioselectivity is a cornerstone of computational chemistry, providing insights into how a molecule is likely to react. For this compound, theoretical calculations such as Density Functional Theory (DFT) could be employed to model its reactivity in various chemical transformations.

For instance, in electrophilic aromatic substitution reactions, computational models can predict the most likely positions for substitution on the aniline (B41778) ring. By calculating the electron density and the energies of the carbocation intermediates (sigma complexes), one can determine the preferred sites of reaction. The ortho and para positions relative to the amino group are typically activated due to the electron-donating nature of the nitrogen. However, the steric hindrance imposed by the propyl group at the 2-position and the N-cyclopropylmethyl group would significantly influence the regioselectivity.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position on Aromatic RingRelative Energy of Sigma Complex (kcal/mol)Predicted Major/Minor Product
C4 (para to -NH)0Major
C6 (ortho to -NH)+3.5Minor
C3 (meta to -NH)+10.2Negligible
C5 (meta to -NH)+9.8Negligible

Note: The data in this table is hypothetical and for illustrative purposes, representing the type of output expected from DFT calculations.

Similarly, chemo-selectivity, such as the competition between N-alkylation and aromatic ring substitution, can be assessed by calculating the activation energies for both pathways. The nucleophilicity of the nitrogen atom versus the carbon atoms of the aromatic ring can be quantified using various theoretical descriptors.

Molecular Modeling and Docking Simulations for In Vitro Interaction Mechanisms

Molecular modeling and docking simulations are instrumental in predicting how a ligand might interact with a biological target, providing a static snapshot of the potential binding mode and affinity.

To understand the mechanistic aspects of this compound's interaction with a hypothetical biomolecule, such as a receptor or enzyme, molecular dynamics (MD) simulations would be the subsequent step after initial docking. MD simulations provide a dynamic view of the ligand-protein complex over time, revealing the stability of the binding pose and the key interactions that maintain the complex.

Table 2: Key Intermolecular Interactions from a Simulated Ligand-Biomolecule Complex

Interaction TypeInteracting Groups on LigandPotential Interacting Residues on Biomolecule
Hydrogen BondAniline N-HAspartic Acid, Glutamic Acid
HydrophobicCyclopropyl (B3062369) GroupLeucine, Valine, Isoleucine
HydrophobicPropyl GroupPhenylalanine, Tryptophan
Pi-StackingAniline RingPhenylalanine, Tyrosine

Note: This table is a generalized representation of potential interactions that could be identified through molecular dynamics simulations.

The principles of molecular recognition also govern how this compound might participate in supramolecular assemblies or form host-guest complexes. Computational methods can be used to predict the geometry and stability of such complexes. For example, docking simulations could be performed with macrocyclic hosts like cyclodextrins or calixarenes.

These simulations would predict whether the molecule is likely to be encapsulated and, if so, which part of the molecule (the aromatic ring or the aliphatic side chains) would be situated within the host's cavity. The primary driving forces for such interactions are typically non-covalent, including hydrophobic effects, van der Waals forces, and hydrogen bonding. The results of these simulations are often reported as binding free energies, which indicate the stability of the host-guest complex.

Table 3: Predicted Binding Affinities in Host-Guest Complexes

Host MoleculePredicted Binding Free Energy (kcal/mol)Preferred Guest Orientation
Beta-Cyclodextrin-5.2Propylaniline moiety inside the cavity
Calix nih.govarene-4.8Cyclopropylmethyl group interacting at the portal

Note: The data presented is hypothetical, illustrating the type of results obtained from molecular docking simulations in the context of supramolecular chemistry.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms. For N-(cyclopropylmethyl)-2-propylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with dynamic and solid-state techniques, provides a complete picture of its molecular architecture and behavior.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the number and types of protons and carbons in this compound. The ¹H NMR spectrum reveals distinct signals for the aromatic protons, the propyl group protons, the cyclopropylmethyl group protons, and the N-H proton. Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule.

To unambiguously assign these signals and establish the connectivity between atoms, a series of 2D NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings within the same spin system, allowing for the tracing of proton networks within the propyl and cyclopropylmethyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the different structural fragments, such as the attachment of the propyl and cyclopropylmethyl groups to the aniline (B41778) ring and the nitrogen atom, respectively.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures and predictive software. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 7.3115 - 130
N-H~3.5-
Propyl-CH₂ (α to ring)2.4 - 2.6~30
Propyl-CH₂ (β)1.5 - 1.7~22
Propyl-CH₃ (γ)0.9 - 1.0~14
Cyclopropylmethyl-CH₂ (α to N)2.9 - 3.1~55
Cyclopropyl-CH0.8 - 1.0~10
Cyclopropyl-CH₂0.2 - 0.5~4

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that occur on the NMR timescale, such as bond rotations and conformational changes. montana.edu In this compound, hindered rotation around the C-N bond between the aniline ring and the nitrogen atom can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. researchgate.netresearchgate.net

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. Analysis of these temperature-dependent line shapes allows for the determination of the activation energy (ΔG‡) for the rotational barrier. researchgate.net This information provides valuable insight into the steric and electronic effects governing the conformational dynamics of the molecule. mdpi.com The study of rotational barriers in similar N-alkylated anilines has shown that the energy barriers can be influenced by the size of the substituents on the nitrogen and the aromatic ring. researchgate.net

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers detailed structural insights into the compound in its solid form. emory.edu This is particularly important for characterizing different polymorphs (crystalline forms) or amorphous states of this compound, which can exhibit different physical properties.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com Solid-state NMR can reveal information about:

Polymorphism: Different crystalline forms will generally give rise to distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions.

Conformation: The conformation of the molecule in the solid state can be determined and compared to that observed in solution.

Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding, which can provide insights into the packing of molecules in the crystal lattice. researchgate.net

The application of ssNMR to aniline derivatives has been instrumental in understanding their structural properties in the solid phase. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated for the chemical formula C₁₃H₁₉N, the elemental composition can be confirmed with a high degree of confidence.

Parameter Value
Molecular Formula C₁₃H₁₉N
Theoretical Monoisotopic Mass 189.15175
Observed Mass (Hypothetical) 189.1519
Mass Accuracy (ppm, Hypothetical) < 1

Tandem mass spectrometry, or MS/MS, is a powerful technique used to study the fragmentation of ions. youtube.comyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.gov This process provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule.

For this compound, MS/MS analysis of the protonated molecule ([M+H]⁺) would be expected to yield fragment ions corresponding to the loss of neutral fragments such as the propyl group, the cyclopropylmethyl group, or parts thereof. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its identification and to distinguish it from isomers. nih.govresearchgate.net The analysis of fragmentation patterns in related N-alkyl anilines has demonstrated the utility of this technique in structural characterization. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry. polyu.edu.hk This capability is particularly valuable for differentiating isomers, which are indistinguishable by mass spectrometry alone. For a molecule like this compound, IMS-MS can be instrumental in distinguishing it from its structural isomers.

Isomers of this compound could include positional isomers where the propyl group is at the meta- or para- positions (e.g., N-(cyclopropylmethyl)-3-propylaniline and N-(cyclopropylmethyl)-4-propylaniline) or isomers where the alkyl groups are rearranged (e.g., N-butyl-2-methylaniline). These isomers, while having the same mass-to-charge ratio (m/z), will exhibit different three-dimensional structures.

In an IMS-MS experiment, the protonated molecules are introduced into a drift tube filled with a neutral buffer gas. More compact isomers experience fewer collisions with the buffer gas and thus travel faster through the drift tube, exhibiting shorter drift times. Conversely, more extended or sterically hindered isomers have larger rotationally averaged collision cross-sections (CCS), leading to longer drift times. nih.govnih.gov For instance, studies on isomeric N-alkyl and ring-alkyl anilines have shown that the protonated N-butyl aniline, being a more compact isomer, displays a shorter drift time than its 4-butyl isomer. researchgate.net

The separation of such isomers can be quantified by their CCS values, a physicochemical property that represents the effective area of the ion as it collides with the neutral drift gas. nih.gov High kinetic energy ion mobility spectrometry (HiKE-IMS) offers high resolving power, which can fully separate different conformers or protomers of aniline derivatives that might otherwise be unresolved. rsc.orgrsc.org Theoretical CCS values can be calculated using computational methods and compared with experimental data to aid in structural assignment. nih.govmdpi.com

A hypothetical IMS-MS analysis of this compound and its isomers would yield distinct drift times and CCS values, as summarized in the table below.

IsomerExpected Relative CompactnessExpected Relative Drift TimeExpected Relative CCS Value
This compoundLess Compact (due to ortho-substitution)LongerLarger
N-(cyclopropylmethyl)-4-propylanilineMore CompactShorterSmaller
N-sec-butyl-2-methylanilineVariable (depends on conformer)VariableVariable

This table presents expected relative values based on general principles of ion mobility. Actual values would require experimental measurement.

Furthermore, IMS-MS can separate different protomers (isomers differing in the site of protonation). For anilines, protonation can occur at the nitrogen atom of the amino group or on the aromatic ring. rsc.orgresearchgate.net These different protomers would have distinct conformations and, therefore, different drift times, allowing for their separation and characterization. rsc.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule based on its characteristic vibrational modes. These techniques are fundamental for functional group identification and structural elucidation.

The vibrational spectrum of this compound is determined by the vibrational modes of its constituent functional groups: the substituted benzene (B151609) ring, the secondary amine, the cyclopropyl (B3062369) group, and the n-propyl group.

Aniline Moiety: The substituted aniline core gives rise to several characteristic bands.

N-H Stretch: For a secondary amine, a single, relatively weak N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretch: The benzene ring stretching vibrations usually result in a series of bands between 1450 and 1600 cm⁻¹.

Aromatic C-H Bends: Out-of-plane (o.o.p.) C-H bending vibrations are found between 690 and 900 cm⁻¹, and their pattern is indicative of the substitution pattern on the ring (in this case, 1,2-disubstituted).

Cyclopropylmethyl Group: The cyclopropyl ring has unique vibrational modes due to its high ring strain.

C-H Stretch: The C-H stretching of the cyclopropyl ring is often observed at high wavenumbers, typically above 3000 cm⁻¹, similar to olefinic C-H stretches.

Ring Deformation: Characteristic "ring breathing" and deformation modes appear in the fingerprint region, often near 1000-1050 cm⁻¹ and 800-900 cm⁻¹. The high strain and unique bonding in the cyclopropyl group, often described by the Walsh orbital model, contribute to its distinct spectral features. wikipedia.org

Propyl Group: The 2-propyl substituent also contributes characteristic aliphatic vibrations.

C-H Stretch: Asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected in the 2850-2960 cm⁻¹ region.

C-H Bends: Scissoring, wagging, and twisting modes for the CH₂ and CH₃ groups will appear in the 1375-1465 cm⁻¹ range.

The combination of these vibrational modes provides a unique spectroscopic signature for this compound.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Secondary Amine (N-H)Stretching3300 - 3500
Aromatic Ring (C=C)Stretching1450 - 1600
Aromatic C-NStretching1250 - 1350
Cyclopropyl C-HStretching~3000 - 3100
Cyclopropyl RingDeformation / Breathing800 - 1050
Aliphatic C-H (Propyl)Stretching2850 - 2960
Aliphatic C-H (Propyl)Bending1375 - 1465

Precise assignment of the numerous vibrational bands in a complex molecule like this compound can be challenging. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and intensities, thereby aiding in the interpretation of experimental IR and Raman spectra. cardiff.ac.uk

The standard computational workflow involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: A harmonic frequency analysis is performed on the optimized geometry to calculate the vibrational frequencies and their corresponding IR and Raman intensities. mdpi.com

DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d) or larger), have been shown to provide good agreement with experimental vibrational frequencies for aniline and its derivatives. materialsciencejournal.orgresearchgate.net Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. mdpi.com To correct for this, uniform scaling factors are typically applied to the computed frequencies. Anharmonic calculations, while more computationally expensive, can provide even more accurate predictions. mdpi.com

By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific molecular vibration (e.g., N-H stretch, cyclopropyl ring breathing). nih.gov This process allows for a detailed understanding of the molecule's vibrational dynamics.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver or gold. hrpub.org This enhancement allows for the detection of analytes at very low concentrations and provides insights into the molecule-surface interaction.

For this compound, a SERS study would reveal its behavior at a metal interface. The molecule is expected to interact with the silver or gold nanoparticles primarily through the lone pair of electrons on the nitrogen atom and potentially through the π-system of the aromatic ring. researchgate.net

The presence of bulky substituents at both the ortho-position (propyl group) and the nitrogen atom (cyclopropylmethyl group) would likely introduce significant steric hindrance. This steric effect could influence the molecule's orientation on the metal surface and the strength of the amine-metal interaction. Studies on other ortho-substituted anilines have shown that steric hindrance can diminish the intensity of vibrational modes associated with the amino group, such as NH₂ wagging and scissoring, while enhancing ring-based modes. researchgate.net This suggests that the propyl group in this compound may force the molecule into an orientation that weakens the direct N-metal interaction, potentially leading to a greater contribution from the π-system interaction with the surface.

The SERS spectrum would likely show enhancement of specific bands, and shifts in their frequencies compared to the normal Raman spectrum can indicate which parts of the molecule are closest to the surface and how they are interacting. For example, a significant enhancement and shift of the C-N stretching mode would confirm the involvement of the amino group in the adsorption process.

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of its crystalline derivatives would provide unparalleled structural detail.

Should a suitable single crystal of a derivative of this compound be grown, single-crystal X-ray diffraction (SCXRD) would yield a wealth of structural information. The analysis would provide precise bond lengths, bond angles, and, crucially, torsion (dihedral) angles that define the molecule's conformation in the solid state.

Key structural parameters that would be determined include:

Torsion Angle of the N-Aryl Bond: The angle between the plane of the benzene ring and the C-N-C plane of the amino group. In many N-benzylideneanilines, this torsion angle is significantly twisted. researchgate.net The steric bulk of the ortho-propyl group in this compound would likely induce a significant twist around the C(aryl)-N bond to minimize steric repulsion.

Conformation of the Propyl Group: The torsion angles within the propyl chain (e.g., C(aryl)-C-C-C) would define its orientation relative to the aniline ring. In crystal structures, extended alkyl chains often adopt an anti-conformation. acs.org

Orientation of the Cyclopropylmethyl Group: The torsion angles around the N-CH₂ and CH₂-cyclopropyl bonds would establish the position of the cyclopropyl ring relative to the rest of the molecule.

Absolute Configuration: If the molecule is chiral and crystallizes in a non-centrosymmetric space group, SCXRD can be used to determine its absolute configuration.

This detailed conformational data is invaluable for understanding steric effects, intramolecular interactions, and how the molecule packs in a crystal lattice. The analysis of torsion angles from a crystal structure database for similar fragments can reveal preferred conformations that are low in energy. acs.org For example, analysis of N-benzylideneaniline structures has shown that the twist of the aniline ring out of the C=N-C-C plane can range from 41–55°. researchgate.net

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each known as a polymorph. rigaku.com These different forms, despite having the same chemical composition, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in the pharmaceutical industry. creative-biostructure.comparticle.dk Powder X-ray Diffraction (PXRD) is a primary and non-destructive analytical technique used to identify and differentiate between these polymorphic forms. creative-biostructure.comintertek.com

The principle of PXRD is based on the constructive interference of monochromatic X-rays with the crystalline lattice of a material. creative-biostructure.com Each crystalline polymorph possesses a unique three-dimensional arrangement of molecules, resulting in a characteristic diffraction pattern. This pattern is a fingerprint for a specific crystalline form, defined by the positions (2θ angles) and relative intensities of the diffraction peaks. rigaku.com

In the analysis of this compound, PXRD would be employed to screen for and characterize potential polymorphs. If the compound can crystallize into different forms (e.g., Form I and Form II), each would produce a unique diffractogram. By comparing the PXRD patterns of different batches or samples prepared under various crystallization conditions, one can identify the specific polymorph present or detect the existence of a mixture of forms. rigaku.com

The table below illustrates hypothetical PXRD data for two distinct polymorphs of this compound, demonstrating how differences in peak positions would be used for identification.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

This table presents illustrative data for educational purposes, as specific experimental results for this compound are not publicly available.

2θ Angle (°) [Form I] Relative Intensity (%) [Form I] 2θ Angle (°) [Form II] Relative Intensity (%) [Form II]
8.5 100 9.2 85
12.3 65 11.5 100
15.8 80 16.1 45
19.1 40 18.4 70
21.7 95 22.9 55

Advanced Spectroscopic Techniques for Investigating In Vitro Chemical Interactions

Investigating the interactions of this compound with biological macromolecules or other small molecules is essential for understanding its mechanism of action and potential applications. Techniques like UV-Vis absorption, fluorescence, and circular dichroism spectroscopy are powerful tools for studying these non-covalent binding events in vitro.

UV-Visible (UV-Vis) and fluorescence spectroscopy are highly sensitive methods used to study the interactions between molecules. sciforschenonline.org The formation of a complex between a compound and a binding partner, such as a protein, can alter the electronic environment of the compound's chromophore, leading to changes in its absorption or emission spectrum. sciforschenonline.orgunits.it

For this compound, the aniline moiety acts as a chromophore and fluorophore. Upon binding to a target molecule, changes in the polarity of its microenvironment could cause a shift in its maximum absorption wavelength (λmax) or a change in its fluorescence intensity. By systematically titrating a solution of the compound with a binding partner and monitoring these spectral changes, one can determine key binding parameters.

Fluorescence quenching is a particularly useful phenomenon for studying binding. If the binding partner quenches the fluorescence of this compound, the decrease in intensity can be analyzed to calculate the binding stoichiometry and the association constant (Ka). The Stern-Volmer equation is often used to analyze the quenching data and determine the binding constant, which quantifies the affinity between the two molecules.

The following table presents hypothetical fluorescence quenching data for this compound in the presence of a generic quenching molecule.

Table 2: Hypothetical Fluorescence Quenching Data for this compound

This table presents illustrative data for educational purposes. F₀ is the fluorescence intensity in the absence of the quencher, and F is the intensity at a given quencher concentration.

Quencher Concentration [Q] (μM) Fluorescence Intensity (F) (a.u.) F₀/F
0 950 1.00
10 760 1.25
20 633 1.50
30 543 1.75
40 475 2.00

From a plot of F₀/F versus [Q], the association constant (Ka) can be determined from the slope.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com It is a powerful technique for studying the structure of chiral molecules and their interactions. creative-biostructure.comnih.gov

This compound is an achiral molecule and therefore does not exhibit a CD signal on its own. However, an "induced" CD (ICD) signal can be generated if the molecule binds to a chiral macromolecule, such as a protein or a segment of DNA. nih.gov This ICD signal arises from the interaction of the achiral molecule's chromophore with the asymmetric environment of the chiral binding partner. The resulting ICD spectrum provides valuable information about the binding event and the conformation of the bound ligand. nih.gov

A hypothetical experiment could involve titrating a solution of a chiral protein with this compound and monitoring the ICD signal in the wavelength range where the aniline chromophore absorbs. The appearance and change in the magnitude of the molar ellipticity would confirm the interaction and could be used to quantify the binding affinity.

Table 3: Hypothetical Induced Circular Dichroism Data for this compound Binding to a Chiral Partner

This table presents illustrative data for educational purposes, showing the change in molar ellipticity upon binding.

This compound Concentration (μM) Molar Ellipticity [θ] at 280 nm (deg·cm²·dmol⁻¹)
0 0
5 -50
10 -98
15 -145
20 -185

Derivatives and Functionalization Strategies of N Cyclopropylmethyl 2 Propylaniline

Synthesis of Substituted N-(cyclopropylmethyl)-2-propylaniline Derivatives

The synthesis of derivatives of this compound can be approached by modifying three key regions of the molecule: the aromatic ring, the N-alkyl chains, and the cyclopropyl (B3062369) group. Each site offers distinct opportunities for introducing new functional groups and altering the physicochemical properties of the parent compound.

Systematic Substitution on the Aromatic Ring System

The aniline (B41778) ring is a versatile platform for introducing a wide range of substituents. The existing amino and propyl groups direct the regioselectivity of electrophilic aromatic substitution reactions, while nucleophilic aromatic substitution can be employed on suitably activated precursors.

Electrophilic Aromatic Substitution: The N-(cyclopropylmethyl)amino group is a potent activating group and, along with the ortho-propyl group, will direct incoming electrophiles primarily to the para-position (position 4) and the remaining ortho-position (position 6). Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation could be applied. For instance, bromination using N-bromosuccinimide (NBS) would likely yield the 4-bromo derivative as the major product.

Nucleophilic Aromatic Substitution (SNAr): While the parent aniline ring is not reactive towards nucleophiles, SNAr reactions can be performed on derivatives containing strongly electron-withdrawing groups (e.g., nitro, cyano) ortho or para to a suitable leaving group (typically a halide). nih.govresearchgate.netnih.gov For example, a precursor such as 4-fluoro-N-(cyclopropylmethyl)-2-propylaniline could be synthesized and subsequently reacted with various nucleophiles (e.g., amines, alkoxides) to introduce diversity at the 4-position. The reactivity in such substitutions is often high, with fluorine being an excellent leaving group in activated systems. nih.gov

Below is a table illustrating potential aromatic substitution reactions on the this compound scaffold based on established methodologies for substituted anilines. bohrium.com

EntryReaction TypeReagentsPosition of SubstitutionPlausible Product
1BrominationNBS, CH₃CN44-Bromo-N-(cyclopropylmethyl)-2-propylaniline
2NitrationHNO₃, H₂SO₄4 and/or 64-Nitro-N-(cyclopropylmethyl)-2-propylaniline
3AcylationCH₃COCl, AlCl₃41-(4-(N-(cyclopropylmethyl)amino)-3-propylphenyl)ethan-1-one
4SNArPrecursor: 4-Fluoro derivative; Nucleophile: Piperidine44-(Piperidin-1-yl)-N-(cyclopropylmethyl)-2-propylaniline

Chemical Modifications of the N-Alkyl Chains

The N-cyclopropylmethyl and the 2-propyl groups are less reactive than the aromatic ring, but they still offer pathways for modification.

N-Dealkylation/Re-alkylation: The N-cyclopropylmethyl group could potentially be cleaved under specific catalytic conditions, although this can be challenging without affecting other parts of the molecule. A more straightforward approach involves the synthesis of 2-propylaniline (B158001) followed by selective N-alkylation. The direct alkylation of amines with alkyl halides can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, methods for controlled mono-N-alkylation exist, such as reductive amination or using specific catalysts. The reaction of 2-propylaniline with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would be a standard method for its synthesis.

Modification of the Propyl Group: The propyl group at the 2-position is generally unreactive. However, functionalization could be achieved at the benzylic position through radical-based reactions, although selectivity might be an issue.

Alternative N-Alkylation Strategies: The N-alkylation of anilines can be achieved using various reagents. For example, copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been reported, offering a different route to the N-cyclopropyl moiety. nih.gov Microwave-assisted N-alkylation of amines in aqueous media provides a greener alternative to traditional methods. semanticscholar.org

The following table outlines hypothetical modifications targeting the N-alkyl chain.

EntryModification StrategySubstrateReagentsPlausible Product
1Reductive Amination2-PropylanilineCyclopropanecarboxaldehyde, NaBH(OAc)₃This compound
2N-Cyclopropylation2-PropylanilineCyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridineN-cyclopropyl-2-propylaniline
3N-Alkylation2-Propylaniline1-(bromomethyl)cyclopropane, K₂CO₃This compound

Cyclopropyl Ring Derivatizations and Spiroannulations

The cyclopropyl ring is characterized by its high ring strain, which can be exploited for synthetic transformations, typically involving ring-opening reactions.

Ring-Opening Reactions: Acid-catalyzed ring-opening of the cyclopropylmethyl group in the presence of a nucleophile can lead to homoallylic derivatives. For example, treatment with a Brønsted acid could generate a homoallylic cation, which can then be trapped by a suitable nucleophile. researchgate.net This would fundamentally alter the N-substituent, transforming it into a butenyl chain.

Spiroannulation: While creating a spirocycle from the existing cyclopropyl group is complex, the synthesis of related spiro[cyclopropane-indoline] structures has been achieved through methods like [2+1] annulation reactions. rsc.orgrsc.org A hypothetical approach to a spirocyclic analog could involve the synthesis of a 2-propyl-substituted indoline, followed by a reaction to install the spiro-cyclopropane ring. For instance, a sequential [1 + 2] annulation reaction of an indolin-2-imine with an α-aryl vinylsulfonium salt can produce spiro[cyclopropane-1,3′-indolin]-2′-imines. rsc.org

Integration of this compound into Complex Molecular Architectures

The functionalized derivatives of this compound can serve as building blocks for the construction of larger, more complex molecular systems, including polymers and macrocycles.

Conjugation to Polymeric Scaffolds via Covalent Linkages

The covalent attachment of this compound derivatives to polymer backbones can be achieved by first introducing a reactive functional group onto the molecule. For instance, a 4-amino or 4-carboxy derivative could be synthesized via the methods described in section 6.1.1. This functional handle can then be used for covalent linkage to a polymer support.

Solid-Phase Synthesis: Polymer-supported synthesis is a powerful tool for creating libraries of related compounds. nih.govrsc.org An this compound derivative with a carboxylic acid handle could be attached to a resin, such as a Rink amide resin, and further modified. Alternatively, a polymer-supported N-derivatized hydroxylamine could be used for the synthesis of hydroxamates. nih.gov

Polymer Synthesis: The aniline moiety itself can be a monomer for polymerization. Oxidative polymerization of aniline and its derivatives leads to the formation of polyanilines, which are conducting polymers. researchgate.net It is conceivable that this compound could be polymerized under similar conditions to yield a poly(N-alkylaniline). acs.org

Development of Macrocyclic and Supramolecular Systems

The structural features of this compound make it a candidate for incorporation into macrocyclic and supramolecular structures.

Macrocycle Synthesis: Nitrogen-containing macrocycles are an important class of compounds with applications in host-guest chemistry and catalysis. mdpi.commdpi.com To incorporate the this compound unit into a macrocycle, it would need to be difunctionalized. For example, introducing a second reactive group, such as an amino or carboxyl group, onto the aromatic ring would create a monomer suitable for macrocyclization reactions, often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com Multicomponent reactions (MCRs) are also a powerful strategy for the convergent synthesis of macrocycles. nih.gov

Supramolecular Assembly: The aniline scaffold can participate in non-covalent interactions that drive the formation of ordered supramolecular structures. researchgate.net The N-H group of a secondary aniline can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking interactions. Aniline oligomers have been shown to self-assemble into various nanostructures, such as nanoparticles and nanofibers. dntb.gov.uanih.gov It is plausible that this compound and its derivatives could form similar self-assembled systems, driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The requested detailed analysis, structured around specific subsections of its chemical behavior and applications, cannot be accurately and comprehensively fulfilled based on the current body of accessible scientific research. General principles of electrophilic aromatic substitution and N-alkylation of anilines can provide a theoretical framework for predicting the reactivity of this compound. The presence of the electron-donating propyl group at the ortho position and the cyclopropylmethyl group on the nitrogen atom would influence the regioselectivity of functionalization reactions on the aromatic ring. However, without specific experimental studies, any detailed discussion would be speculative.

Similarly, the exploration of its derivatives, potential use in hybrid material design, and the mechanistic understanding of its functionalization reactions require empirical data that is not present in available chemical literature. Research in these areas for analogous N-substituted 2-alkylanilines exists, but a direct and accurate extrapolation to this compound is not scientifically rigorous.

Consequently, the creation of a detailed and scientifically accurate article strictly adhering to the proposed outline on derivatives, functionalization strategies, hybrid material design, and mechanistic understanding is not feasible at this time due to the lack of specific research on this particular compound.

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Methodologies for Aniline (B41778) Compounds

The synthesis of N-substituted aniline derivatives, such as N-(cyclopropylmethyl)-2-propylaniline, is continually evolving, with a strong emphasis on efficiency, selectivity, and sustainability. Traditional methods for N-alkylation often face challenges such as over-alkylation, leading to mixtures of secondary and tertiary amines, and the use of harsh reagents. psu.edu Modern synthetic strategies are being developed to overcome these limitations.

One promising approach is the use of transition-metal-catalyzed N-alkylation reactions. nih.govacs.org Ruthenium-catalyzed N-alkylation of anilines with alcohols, operating through a "borrowing hydrogen" strategy, presents a highly atom-economical pathway where alcohols can be directly used as alkylating agents. rsc.orgacs.org This method is advantageous as it produces water as the sole byproduct. researchgate.net Similarly, nickel-based catalytic systems are emerging as a cost-effective and efficient alternative for the direct N-alkylation of anilines with alcohols. acs.orgresearchgate.net The application of these catalytic systems to the synthesis of this compound could offer a more sustainable and selective route compared to conventional methods.

Furthermore, catalyst- and additive-free methods are gaining traction. For instance, a sequential imine condensation–isoaromatization pathway has been reported for the synthesis of 2-benzyl N-substituted anilines, which could be adapted for related structures. beilstein-journals.org Microwave-assisted organic synthesis represents another green approach, often reducing reaction times and eliminating the need for organic solvents. tandfonline.com The development of visible-light-induced N-alkylation of anilines also offers a more environmentally friendly alternative by avoiding the use of metals, bases, and ligands. nih.gov

Future research in this area should focus on adapting and optimizing these emerging methodologies for the specific synthesis of this compound. A key challenge will be to achieve high yields and selectivity while maintaining mild reaction conditions. The development of reusable heterogeneous catalysts could also significantly enhance the industrial viability of these synthetic routes. tsijournals.com

Table 1: Comparison of Emerging Synthetic Methodologies for N-Alkylated Anilines

Methodology Catalyst/Conditions Advantages Potential Challenges for this compound Synthesis
Ruthenium-Catalyzed N-Alkylation Ruthenium complexes High atom economy, use of alcohols as alkylating agents, water as byproduct. rsc.orgacs.org Catalyst cost and removal, optimization of reaction conditions for specific substrates.
Nickel-Catalyzed N-Alkylation Nickel complexes Earth-abundant and cost-effective catalyst. acs.orgresearchgate.net Catalyst poisoning, achieving high selectivity.
Microwave-Assisted Synthesis Microwave irradiation Rapid reaction times, potential for solvent-free conditions. tandfonline.com Scalability, specialized equipment requirements.
Visible-Light-Induced N-Alkylation Visible light, photosensitizer Environmentally benign, avoids heavy metals and harsh reagents. nih.gov Substrate scope limitations, quantum yield efficiency.
Catalyst-Free Methods Thermal or specific reactant-driven Avoids catalyst contamination and cost. beilstein-journals.org Often requires specific starting materials, may have limited scope.

Advances in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. mdpi.com For this compound, computational methods can be employed to predict a wide range of properties, thereby guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) is a powerful method for investigating the structural and electronic properties of aniline derivatives. pnu.ac.irresearchgate.netnih.gov DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic transitions, which are crucial for interpreting experimental spectroscopic data. researchgate.netresearchgate.net Furthermore, computational approaches can predict key molecular descriptors that govern the behavior of this compound in various environments. This includes parameters such as ionization potential, electron affinity, and electrostatic potential maps, which can help in understanding its reactivity and intermolecular interactions.

Predictive modeling can also extend to the realm of structure-activity relationships (SAR). By systematically modifying the structure of this compound in silico and calculating relevant properties, it is possible to build models that correlate structural features with specific activities. This can be particularly valuable in the design of new molecules with tailored properties. nih.gov

A significant challenge in the computational modeling of molecules like this compound is the accurate prediction of properties in solution and in complex biological systems. The development and application of advanced solvation models and quantum mechanics/molecular mechanics (QM/MM) methods will be crucial in addressing this challenge. Another frontier is the use of machine learning and artificial intelligence to develop predictive models based on large datasets of chemical information, which could further accelerate the design and discovery of novel aniline derivatives. nsf.gov

Synergistic Integration of Experimental Spectroscopic and Theoretical Approaches

The combination of experimental spectroscopic techniques with theoretical calculations provides a powerful synergy for the detailed characterization of molecular systems. researchgate.net For this compound, this integrated approach can lead to a more complete and accurate understanding of its structure, dynamics, and electronic properties.

Experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the connectivity, functional groups, and electronic structure of a molecule. youtube.com However, the interpretation of complex spectra can be challenging. Theoretical calculations, particularly DFT, can simulate these spectra with a high degree of accuracy. researchgate.net By comparing the calculated spectra with the experimental data, a more confident assignment of spectral features can be made. nih.gov This is particularly useful for elucidating subtle conformational preferences and intramolecular interactions within the this compound molecule.

For instance, theoretical calculations can help to assign the vibrational modes observed in an IR spectrum or to predict the chemical shifts in an NMR spectrum. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which can then be compared with experimental UV-Vis spectra to understand the nature of electronic transitions. nih.gov

A key challenge in this integrated approach is the level of theory and the basis set used in the calculations, as these can significantly impact the accuracy of the predicted spectroscopic parameters. pnu.ac.ir Future research should focus on benchmarking different computational methods against high-resolution experimental data for this compound and related compounds to establish reliable protocols for spectroscopic prediction. The development of more sophisticated theoretical models that can account for environmental effects, such as solvent and temperature, will also be crucial for a more accurate simulation of experimental spectra. researchgate.net

Considerations for Sustainable and Green Chemistry in this compound Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. rsc.orgwhiterose.ac.uk For the synthesis and application of this compound, several green chemistry considerations are paramount.

The development of sustainable synthetic routes is a primary focus. This involves the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the use of catalytic rather than stoichiometric reagents. acs.orgnih.gov As discussed in Section 8.1, emerging synthetic methodologies such as transition-metal catalysis and microwave-assisted synthesis offer greener alternatives to traditional methods. acs.orgtandfonline.com The use of ionic liquids as recyclable reaction media also presents a promising avenue for reducing solvent waste. psu.edu

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed, including Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.ukresearchgate.netnih.gov Future research should involve the application of these metrics to evaluate and compare different synthetic pathways for this compound, thereby identifying the most sustainable options.

Beyond synthesis, the environmental fate and potential toxicity of this compound and its byproducts are important considerations. Biodegradation studies and ecotoxicity assessments will be necessary to understand the lifecycle of this compound and to ensure its applications are environmentally benign. mdpi.com The design of derivatives with enhanced biodegradability without compromising their desired functionality is a key challenge for future research.

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

Metric Description Ideal Value Relevance to this compound Synthesis
Atom Economy (AE) The proportion of reactant atoms that are incorporated into the desired product. 100% High AE indicates minimal waste generation at the atomic level. researchgate.net
Reaction Mass Efficiency (RME) The ratio of the mass of the desired product to the total mass of reactants. 100% Provides a more realistic measure of efficiency than yield alone. whiterose.ac.uknih.gov
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents) per unit mass of product. Low A holistic metric that captures the overall material efficiency of a process. nih.gov
E-Factor The mass of waste produced per unit mass of product. Low Directly quantifies the amount of waste generated. nih.gov

Design Principles for Novel Chemical Architectures Based on this compound

The unique structural features of this compound, namely the cyclopropylmethyl group and the ortho-propyl substituent on the aniline ring, provide a versatile scaffold for the design of novel chemical architectures with tailored properties. Understanding the structure-activity relationships (SAR) of this compound is fundamental to guiding the design of new molecules. nih.gov

For example, in the context of medicinal chemistry, the this compound scaffold could be elaborated with various functional groups to optimize interactions with biological targets. Computational modeling can play a crucial role in this design process by predicting how structural modifications will affect binding affinities and other relevant properties. nih.gov

In materials science, the aniline core of this compound can be incorporated into larger polymeric structures. The specific substituents on the aniline ring can influence the electronic properties, solubility, and processability of the resulting polymers. nih.gov The design of novel monomers based on this scaffold could lead to the development of new materials with unique optical or electronic properties.

A key challenge in the design of novel architectures is the development of synthetic methods that allow for the precise and efficient introduction of desired functional groups. beilstein-journals.org A modular synthetic approach, where different building blocks can be readily combined, would be highly advantageous. The integration of computational design with efficient synthetic execution will be essential for the rapid discovery and development of new chemical entities based on the this compound framework.

Q & A

Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-propylaniline, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves alkylation of 2-propylaniline with cyclopropylmethyl chloride or bromide in the presence of a base (e.g., NaH, K₂CO₃) (see ). Key steps include:

  • Reagent Ratios : A 1:1.2 molar ratio of 2-propylaniline to cyclopropylmethyl halide minimizes side reactions.
  • Solvent Systems : Polar aprotic solvents like DMF or THF enhance reactivity ().
  • Temperature : Reactions are often conducted at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization yields >80% purity ().

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR :
    • Cyclopropyl protons appear as a multiplet at δ 0.5–1.2 ppm.
    • Aromatic protons (2-propylaniline) show splitting patterns between δ 6.5–7.5 ppm.
    • N-CH₂ protons resonate as a triplet near δ 3.2–3.5 ppm ().
  • LCMS : Molecular ion [M+H]⁺ should match the calculated mass (e.g., C₁₃H₁₉N: 189.15 g/mol) ().

Example NMR Data ():

  • δ 1.42–1.27 (m, 3H): Propyl chain.
  • δ 3.35–3.18 (m, 3H): Cyclopropylmethyl and adjacent CH₂.

Q. What are the primary research applications of this compound in material science?

Methodological Answer:

  • Conductive Polymers : The compound serves as a monomer precursor for polyaniline derivatives. Encapsulation into graphite oxide enhances thermal stability (TGA shows decomposition >250°C) and conductivity ().
  • Optoelectronic Materials : Fluorinated analogs (e.g., 4-fluoro derivatives) are studied for tunable electronic properties ().

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence bioactivity, and what methodologies assess its mechanism?

Methodological Answer:

  • Bioactivity : The cyclopropylmethyl moiety enhances lipophilicity, improving membrane permeability. In pesticidal studies, analogs show 100% mortality against Plutella xylostella at 1 mg/L ().
  • Mechanistic Assays :
    • Enzyme Inhibition : Fluorogenic assays (e.g., acetylcholinesterase inhibition).
    • Receptor Binding : Radioligand displacement assays ().

Q. How can computational methods predict the reactivity of this compound in novel syntheses?

Methodological Answer:

  • DFT Calculations : Optimize transition states for alkylation reactions (e.g., B3LYP/6-31G* basis set).
  • Molecular Docking : Predict interactions with biological targets (e.g., insect GABA receptors) ().
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on aniline) with bioactivity ().

Q. How do structural modifications resolve contradictions in reported physicochemical properties?

Methodological Answer:

  • Contradiction Example : Discrepancies in solubility (e.g., polar vs. nonpolar solvents).
  • Resolution Strategy :
    • Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modification ().
    • Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility ().

Key Research Gaps and Recommendations

  • Stereochemical Effects : The impact of cyclopropyl ring conformation on bioactivity remains underexplored ().
  • Scalability : Transition from batch to flow synthesis could improve reproducibility ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.